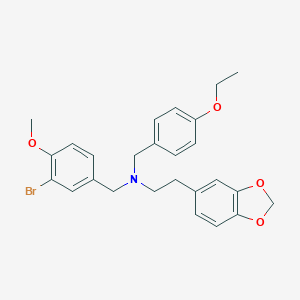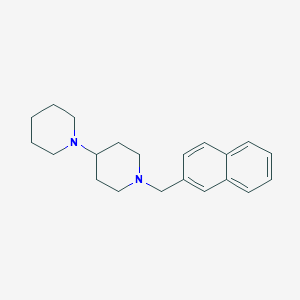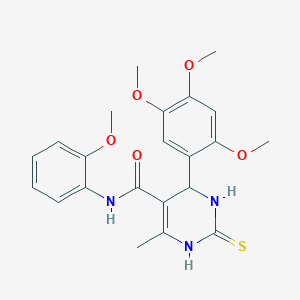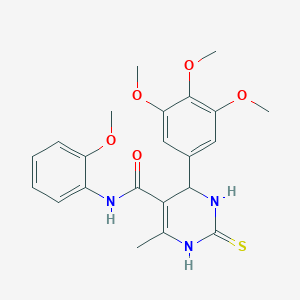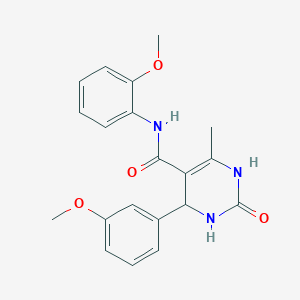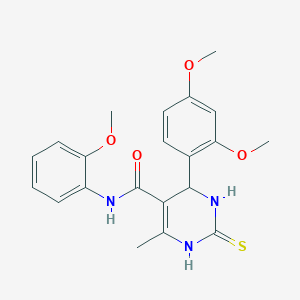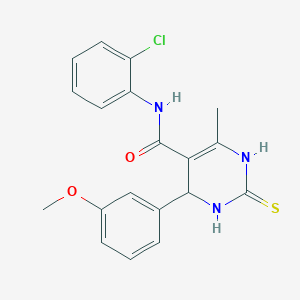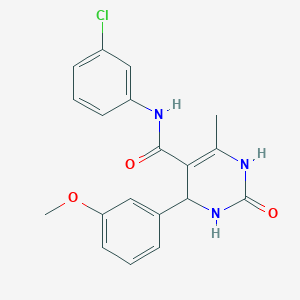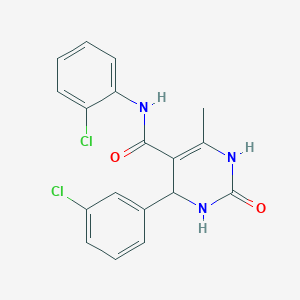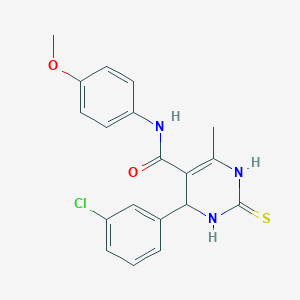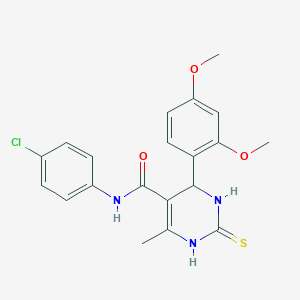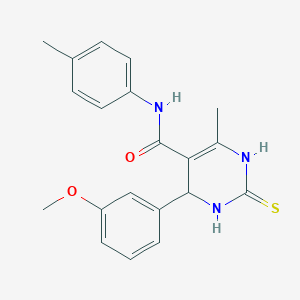![molecular formula C19H14Cl2O5 B409657 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C19H14Cl2O5 and a molecular weight of 393.2 g/mol This compound is characterized by its unique spiro structure, which includes a furan ring and two dioxaspirodecane units
Preparation Methods
The synthesis of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves several steps. One common method includes the reaction of 2,4-dichlorophenylfuran with a suitable aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a spirocyclization reaction to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Chemical Reactions Analysis
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can be compared with similar compounds such as:
8-((5-(4-Chlorophenyl)-2-furyl)methylene)-6,10-dioxaspiro(4.5)decane-7,9-dione: This compound has a similar spiro structure but with a different substituent on the furan ring.
3-(5-Methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: This compound has a different core structure but shares some functional groups with the target compound.
The uniqueness of 8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4
Properties
Molecular Formula |
C19H14Cl2O5 |
|---|---|
Molecular Weight |
393.2g/mol |
IUPAC Name |
8-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C19H14Cl2O5/c20-11-3-5-13(15(21)9-11)16-6-4-12(24-16)10-14-17(22)25-19(26-18(14)23)7-1-2-8-19/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
JCEQNCXPTNBQBM-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE](/img/structure/B409575.png)
